molecular formula C17H12N2O3 B5675902 2,3-di-2-furyl-6-methoxyquinoxaline

2,3-di-2-furyl-6-methoxyquinoxaline

Cat. No. B5675902
M. Wt: 292.29 g/mol
InChI Key: KERKANPWIRULOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furyl-containing compounds often involves complex reactions, including annulation, condensation, and specific functional group transformations. For instance, compounds similar to the target molecule have been synthesized through reactions like cyanophthalide annulation with furfuralacetones and subsequent O-methylation, producing derivatives with related furyl groups in good yields (Nomura, Okazaki, Hori, & Yoshii, 1986). Additionally, the synthesis of 2-methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde through aldol condensation, oxidation, and oximation exemplifies the type of synthetic routes that might be relevant for constructing the target molecule (Liu Zuo-zhou, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-di-2-furyl-6-methoxyquinoxaline is often elucidated using techniques like X-ray crystallography. Such analyses reveal the planarity of the quinoxaline ring system and the orientations of substituents, which significantly affect the molecule's reactivity and properties. For example, studies on quinoxaline derivatives have shown how substituents at specific positions influence the molecular geometry and intermolecular interactions (Ibrahim et al., 2015).

properties

IUPAC Name

2,3-bis(furan-2-yl)-6-methoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKANPWIRULOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(furan-2-yl)-6-methoxyquinoxaline

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